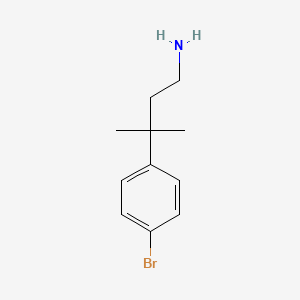
3-(4-Bromophenyl)-3-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-3-methylbutan-1-amine is an organic compound that belongs to the class of amines It features a bromine atom attached to a phenyl ring, which is further connected to a butan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-methylbutan-1-amine typically involves the following steps:
Bromination: The starting material, 4-bromophenylacetic acid, is prepared by brominating phenylacetic acid using bromine and mercuric oxide.
Amidation: The brominated product is then converted to its corresponding amide by reacting with ammonia or an amine under suitable conditions.
Reduction: The amide is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis and minimize waste.
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol; H2 with palladium on carbon (Pd/C) catalyst.
Substitution: NaN3 in dimethylformamide (DMF); KCN in ethanol.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Azide or nitrile derivatives.
科学研究应用
3-(4-Bromophenyl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is employed in the development of liquid crystal polymers and other advanced materials.
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules with potential antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: By affecting neurotransmitter levels, the compound can influence neural signaling pathways, potentially offering therapeutic benefits for conditions like Alzheimer’s disease.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in liquid crystal polymers.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits neuroprotective properties.
Uniqueness
3-(4-Bromophenyl)-3-methylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its bromine-substituted phenyl ring and amine functionality make it a versatile intermediate for various synthetic applications.
生物活性
3-(4-Bromophenyl)-3-methylbutan-1-amine, also known as (R)-1-(4-bromophenyl)-3-methylbutan-1-amine, is a chiral amine with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group attached to a branched alkyl chain, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄BrN
- Molecular Weight : Approximately 242.16 g/mol
- Chirality : The compound exists in two enantiomeric forms (R and S), which may exhibit different biological activities.
Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Its bromine substituent enhances its ability to form covalent bonds with target molecules, potentially modulating their activity. This interaction may lead to significant changes in cellular signaling pathways, influencing physiological processes such as neurotransmission and metabolic regulation.
Antitumor Activity
A study investigated the antitumor potential of various compounds related to this compound. The findings suggested that compounds with similar structural features exhibited significant cytotoxic effects against cancer cell lines. For instance, derivatives of this compound were evaluated for their ability to inhibit the growth of various cancer types, showing promising results comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) with GI50 values ranging from 7.24 µM to 14.12 µM .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to therapeutic applications in treating mood disorders or neurodegenerative diseases.
Case Study 1: Antitumor Evaluation
In a comparative study, several derivatives of this compound were synthesized and tested for their antitumor activity against breast cancer cell lines. The results demonstrated that specific derivatives exhibited selective cytotoxicity, significantly inhibiting cell proliferation while sparing normal cells. This selectivity highlights the therapeutic potential of this compound in targeted cancer therapies .
Case Study 2: Neurotransmitter Modulation
Another study explored the effects of this compound on neurotransmitter release in vitro. The compound was found to enhance the release of dopamine in neuronal cultures, suggesting its potential as a treatment for conditions characterized by dopaminergic dysfunction, such as Parkinson's disease.
Comparative Analysis of Related Compounds
The following table summarizes key structural differences and biological activities between this compound and related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chiral amine with bromine substituent | Antitumor activity; neuropharmacological effects |
| 1-(4-Chlorophenyl)-3-methylbutan-1-amine | Chlorine instead of bromine; altered reactivity | Less potent than brominated counterpart |
| 1-(4-Fluorophenyl)-3-methylbutan-2-amine | Fluorinated variant; distinct pharmacological properties | Varies based on substitution |
属性
分子式 |
C11H16BrN |
|---|---|
分子量 |
242.16 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3 |
InChI 键 |
HZKQFTKARZVIMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















